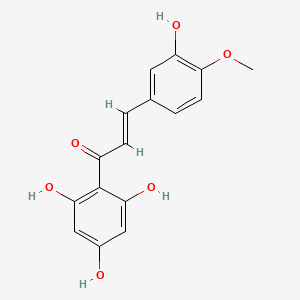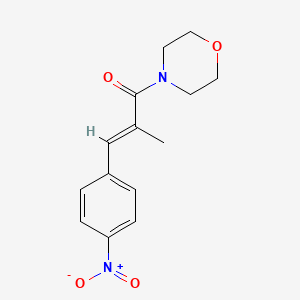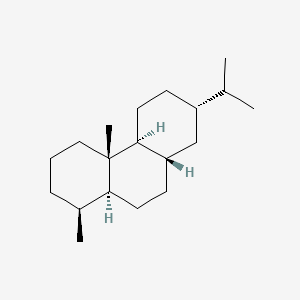
2',4',6',3-Tetrahydroxy-4-methoxychalcone
Descripción general
Descripción
2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are part of the flavonoid family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base. For this compound, the reaction involves 2,4,6-trihydroxyacetophenone and 3-methoxybenzaldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the Claisen-Schmidt condensation reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Quinones and other oxidized chalcone derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral activities.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
The biological activities of 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
- 2’,4’,4’,6’-Tetrahydroxy-3-methoxychalcone
- 2′-Hydroxy-3,4,4′,6′-tetramethoxychalcone
- 6-Fluoro-3,4-dihydroxy-2′,4′-dimethoxychalcone
Comparison: 2’,4’,6’,3-Tetrahydroxy-4-methoxychalcone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of biological activity and reactivity due to these structural differences .
Propiedades
IUPAC Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h2-8,17,19-21H,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFGBLHCLKLQIG-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432651 | |
| Record name | Hesperetin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75679-30-0 | |
| Record name | Hesperetin chalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B1623724.png)

![Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane](/img/structure/B1623728.png)








